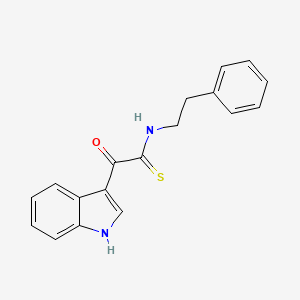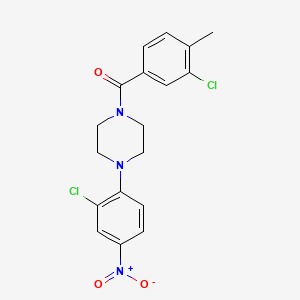
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as FDQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of quinolinone derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to modulate the activity of various enzymes and ion channels in the body. 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of voltage-gated potassium channels and has been investigated as a potential treatment for epilepsy.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of COX-2. Additionally, 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to possess antitumor and antiviral activities by inhibiting the activity of various enzymes involved in these processes. 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has also been shown to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. Additionally, 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to the use of 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of various ion channels, and further research is needed to fully understand its effects on these channels. Finally, there is a need for further studies to investigate the potential side effects of 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone and to determine the optimal dosage for therapeutic use.
Applications De Recherche Scientifique
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has also been shown to exhibit neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to modulate the activity of ion channels and has been investigated as a potential treatment for epilepsy.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-10-7-8-13-14(12-5-3-4-6-15(12)18)9-16(20)19-17(13)11(10)2/h3-8,14H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGDRBOUTGCKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
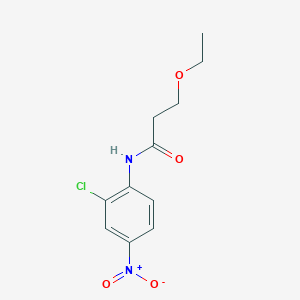
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)
![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)
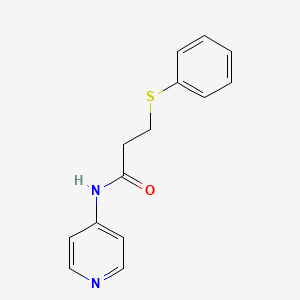
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)

![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)
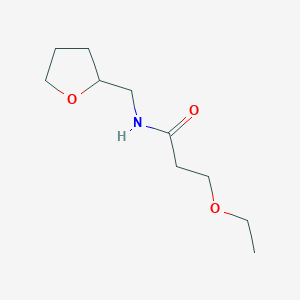
![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)

